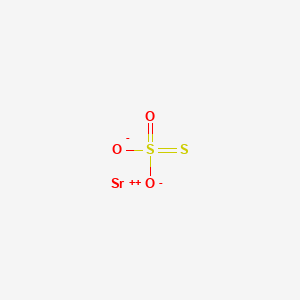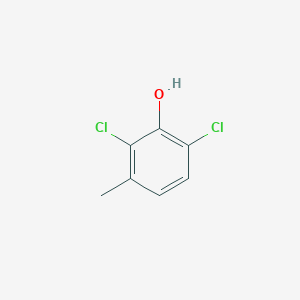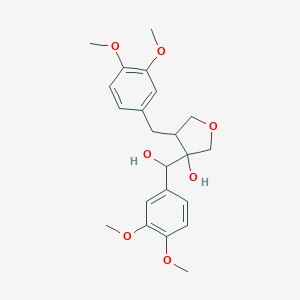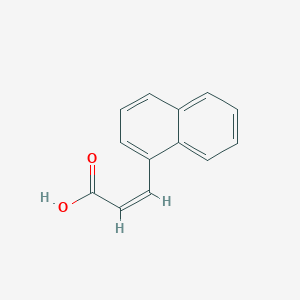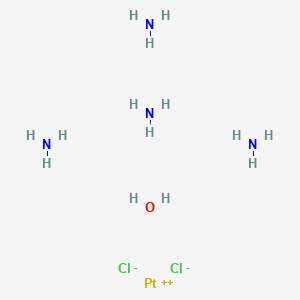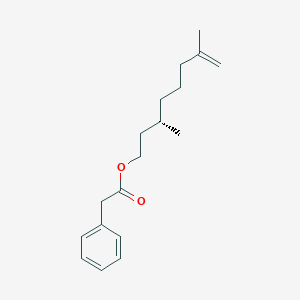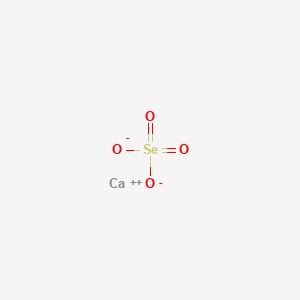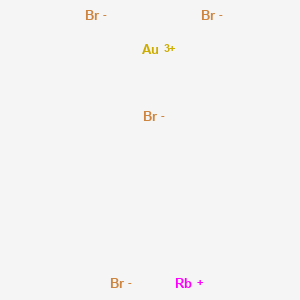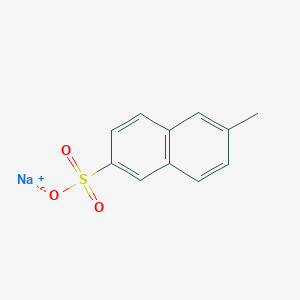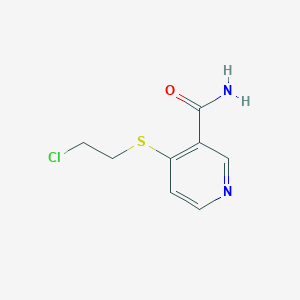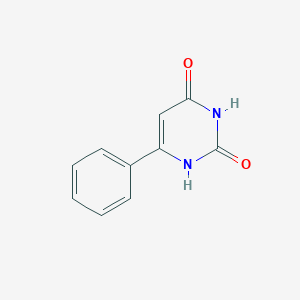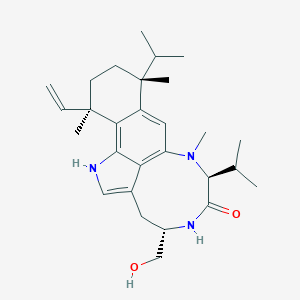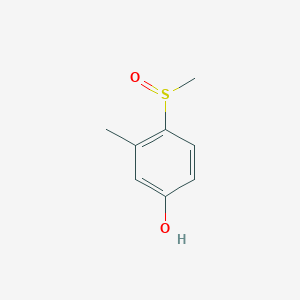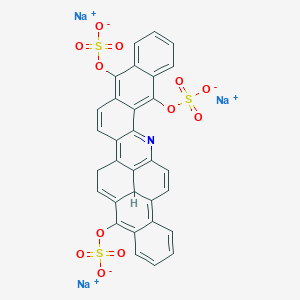
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a synthetic compound that has recently gained attention in the field of scientific research. It is a complex organic molecule with a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is not fully understood. However, it is known to interact with DNA and RNA, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. It is also relatively easy to synthesize, making it accessible to researchers. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for the study of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate). One area of research could focus on its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could investigate its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic molecule with several potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of DNA and RNA, and its potential anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex process that involves several steps. The initial step is the synthesis of anthracene, which is then converted into anthraquinone. The anthraquinone is then reacted with naphthalene to form the intermediate product, which is further reacted with acridine. Finally, the product is treated with sulphuric acid to obtain Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate).
Aplicaciones Científicas De Investigación
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has several applications in scientific research. It is used as a fluorescent probe for the detection of DNA and RNA. It can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been studied as a potential anti-inflammatory and antioxidant agent.
Propiedades
Número CAS |
13390-52-8 |
|---|---|
Nombre del producto |
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) |
Fórmula molecular |
C31H14NNa3O12S3 |
Peso molecular |
759.6 g/mol |
Nombre IUPAC |
trisodium;(6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20,22,24,26,28-pentadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H19NO12S3.3Na/c33-45(34,35)42-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(44-47(39,40)41)21-8-4-3-7-20(21)30(23)43-46(36,37)38;;;/h1-8,10-14,25H,9H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
Clave InChI |
XOZXHOVHPXPMBW-UHFFFAOYSA-K |
SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Otros números CAS |
13390-52-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




